Tricyclo[4.3.0.0~3,8~]nonane
Description
Contextual Significance of Polycyclic Hydrocarbons in Organic Chemistry
Polycyclic hydrocarbons, a class of organic compounds characterized by multiple fused rings, are of paramount importance in organic chemistry. fiveable.mewisdomlib.orgnumberanalytics.com These molecules, which can range from simple fused-ring systems to complex three-dimensional cage structures, exhibit a wide array of unique electronic and structural properties. fiveable.me Their extended π-electron systems, where applicable, lead to distinct physical and chemical behaviors. fiveable.me
The significance of polycyclic hydrocarbons extends across various domains of chemistry. They serve as crucial building blocks in the total synthesis of complex natural products and have applications in materials science, where their rigid frameworks can be exploited to create novel materials with specific properties. numberanalytics.comrsc.org Furthermore, the study of strained polycyclic systems like twist-brendane provides deep insights into bonding theory and the limits of molecular stability.
Historical Overview of Tricyclo[4.3.0.0³﹐⁸]nonane (Twist-Brendane) Research
The nomenclature of "brendane" is derived from the tale of Saint Brendan the Navigator, an Irish monastic saint known for his legendary sea voyages. wikipedia.org The "twist" prefix in "twist-brendane" aptly describes the twisted conformation of its bicyclo[2.2.2]octane core.
Research into twist-brendane and its derivatives has a rich history. Early work focused on the synthesis and characterization of this unique tricyclic system. A significant milestone was the synthesis of optically active twist-brendane, which allowed for the investigation of its chiroptical properties. For instance, (−)-Tricyclo[4.3.0.0³﹐⁸]nonane was synthesized from (−)-tricyclo[4.3.0.0³﹐⁸]nonan-2-one, and its absolute configuration was determined to be (1R,3S,6S,8R). oup.com Similarly, the (+)-enantiomer was synthesized from (+)-endo-2-carboxybicyclo[2.2.2]oct-5-ene. oup.com
Subsequent research has explored the utility of the twist-brendane skeleton as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the synthesis of the core structure of platencin, a potent antibiotic. arkat-usa.orgiith.ac.in This involves the formation of a functionalized twist-brendane derivative via intramolecular enolate alkylation, followed by a Grob-type fragmentation to construct a key bicyclic system. arkat-usa.orgiith.ac.in The thermolytic behavior of diene-containing twist-brendane derivatives has also been investigated, revealing their propensity to undergo Cope rearrangements. researchgate.net
Structural Classification and Relationship to Related Cage Systems
Tricyclo[4.3.0.0³﹐⁸]nonane belongs to the family of tricyclic saturated hydrocarbons. Its systematic name, Tricyclo[4.3.0.0³﹐⁸]nonane, precisely defines its intricate, bridged structure. The molecule consists of a nine-carbon framework arranged in three fused rings.
The synthesis of various derivatives of twist-brendane has been a subject of considerable interest. For example, researchers have successfully synthesized 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene and various diols of 9-methyltricyclo[4.3.0.0³﹐⁸]nonane. acs.orgacs.org These synthetic efforts not only provide access to new compounds with potentially interesting properties but also contribute to the development of novel synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19026-97-2 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
InChI Key |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
Canonical SMILES |
C1CC2CC3C1CC2C3 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 4.3.0.03,8 Nonane and Its Structural Analogs
Total Synthesis Approaches to the Tricyclo[4.3.0.0³﹐⁸]nonane Core Structure
The synthesis of the fundamental tricyclo[4.3.0.0³﹐⁸]nonane skeleton has been achieved through strategic bond formations, often culminating in the creation of a chiral structure. These approaches underscore the ingenuity required to assemble such a constrained polycyclic system.
Synthesis of Optically Active Tricyclo[4.3.0.0³﹐⁸]nonane
The synthesis of optically active (-)-tricyclo[4.3.0.0³﹐⁸]nonane has been successfully accomplished, establishing its absolute configuration as (1R,3S,6S,8R). acs.org This was achieved through a synthetic pathway that relies on a key chiral intermediate, (-)-tricyclo[4.3.0.0³﹐⁸]nonan-2-one. acs.org The correlation of this ketone with (-)-endo-5-carboxybicyclo[2.2.1]heptane was instrumental in assigning the absolute stereochemistry of the final hydrocarbon. acs.org
Strategies Involving Key Intermediate Transformations (e.g., Tricyclo[4.3.0.0³﹐⁸]nonan-2-one)
A pivotal intermediate in the synthesis of the tricyclo[4.3.0.0³﹐⁸]nonane core is tricyclo[4.3.0.0³﹐⁸]nonan-2-one, also referred to as twist-brendan-2-one. acs.org The synthesis of the optically active form, (-)-tricyclo[4.3.0.0³﹐⁸]nonan-2-one, was realized from (+)-3-oxo-5-endo-(2-hydroxyethyl)bicyclo[2.2.1]heptane. scispace.com This precursor was converted to its corresponding methanesulfonate, which upon heating, underwent cyclization to furnish the desired tricyclic ketone. scispace.com This transformation highlights a key strategy where a bicyclic precursor is elaborated to construct the more complex tricyclic framework.
Synthetic Routes to Functionalized Tricyclo[4.3.0.0³﹐⁸]nonane Derivatives
The development of synthetic routes to functionalized derivatives of tricyclo[4.3.0.0³﹐⁸]nonane expands the chemical space accessible from this core structure, enabling further studies of its properties and potential applications.
Synthesis of 9-Methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene
The synthesis of 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene, a derivative featuring two double bonds, has been a subject of considerable synthetic effort. acs.org
Initial attempts to synthesize 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene focused on two main strategies: the enlargement of a tricyclo[3.3.0.0³﹐⁷]octane skeleton and the reduction of the alcohol function in 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-en-2-ol and a related derivative. acs.orgacs.org However, both of these approaches proved to be unsuccessful in yielding the target molecule. acs.orgacs.org
A successful synthetic route to 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene was ultimately achieved through the strategic ring opening of a pentacyclic precursor. acs.orgacs.org The key starting material for this approach is 7-methyl-3,8-dioxapentacyclo[4.4.1.0²﹐⁴.0⁵﹐⁹.0⁷﹐¹⁰]undecane. acs.orgacs.org
The synthetic sequence, as detailed in the table below, commences with the reaction of this pentacyclic compound with lithium in ethylenediamine (B42938) (EDA). acs.org This reductive ring opening yields 9-methyltricyclo[4.3.0.0³﹐⁸]nonane-4,9-diol. acs.orgacs.org Subsequent treatment of this diol with the Swern reagent in a one-pot reaction accomplishes both oxidation of the secondary alcohol and dehydration of the tertiary alcohol to afford 9-methylenetricyclo[4.3.0.0³﹐⁸]nonan-4-one. acs.orgacs.org The final step involves a Shapiro reaction, starting with the formation of the tosylhydrazone of the ketone, which then eliminates to furnish the desired 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene. acs.org
Table 1: Synthesis of 9-Methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 7-methyl-3,8-dioxapentacyclo[4.4.1.0²﹐⁴.0⁵﹐⁹.0⁷﹐¹⁰]undecane | Li, EDA | 9-methyltricyclo[4.3.0.0³﹐⁸]nonane-4,9-diol |
| 2 | 9-methyltricyclo[4.3.0.0³﹐⁸]nonane-4,9-diol | Swern reagent (one-pot) | 9-methylenetricyclo[4.3.0.0³﹐⁸]nonan-4-one |
Application of Multistep Sequences (e.g., Swern, Shapiro reactions)
Multistep reaction sequences are often necessary to build the intricate architecture of tricyclo[4.3.0.0³﹐⁸]nonane. The Swern oxidation and the Shapiro reaction are powerful tools in the synthetic chemist's arsenal (B13267) for such constructions.
A notable synthesis of 9-methylenetricyclo[4.3.0.0³﹐⁸]non-4-ene involved a key transformation utilizing the Swern reagent. acs.orgacs.orgfigshare.com The starting material, 9-methyltricyclo[4.3.0.0³﹐⁸]nonane-4,9-diol, was subjected to a one-pot reaction with the Swern reagent. acs.orgacs.orgfigshare.com This accomplished both the oxidation of the secondary hydroxyl group and the dehydration of the tertiary alcohol, directly yielding 9-methylenetricyclo[4.3.0.0³﹐⁸]nonan-4-one. acs.orgacs.orgfigshare.com This ketone then served as a precursor for the final product, which was obtained via a Shapiro reaction. acs.orgacs.orgfigshare.com The Shapiro reaction, involving the formation and subsequent elimination of a tosylhydrazone, proved effective in generating the desired exocyclic double bond. acs.org
Approaches to Other Substituted Tricyclo[4.3.0.0]nonane Skeletons
Synthesis of Phenylsulfonyl Substituted Tricyclo[4.3.0.0¹﹐⁵]nonane via Bicyclobutane Ring Systems
A general and versatile approach to a variety of substituted cyclobutane (B1203170) derivatives, including those with the tricyclo[4.3.0.0¹﹐⁵]nonane framework, has been developed based on the reactivity of 1-(arylsulfonyl)bicyclobutanes. sci-hub.seacs.org This methodology leverages two key reactions of these strained bicyclic systems: the addition of organocopper reagents across the central bond and the reduction with lithium aluminum hydride. sci-hub.seacs.org
The synthesis of phenylsulfonyl-substituted tricyclo[4.3.0.0¹﹐⁵]nonane illustrates the power of this strategy. sci-hub.se The process can involve a sequence of reactions including bridgehead substitution on the 1-(arylsulfonyl)bicyclobutane, addition reactions (either nucleophilic or radical) across the central bond, and potential modifications of the resulting sulfonyl-substituted cyclobutane. sci-hub.se The arylsulfonyl group not only activates the bicyclobutane system but can also be reductively removed at a later stage. sci-hub.se This multi-faceted approach provides access to a wide range of functionalized tricyclo[4.3.0.0¹﹐⁵]nonane derivatives.
Practical Routes to Tricyclo[4.3.0.0¹﹐⁵]nonane Derivatives
The development of practical and efficient synthetic routes to tricyclo[4.3.0.0¹﹐⁵]nonane derivatives is an area of ongoing research. researchgate.netkaist.ac.krkoreascience.kr These routes often aim to construct the complex tricyclic core from more readily available starting materials. While specific details of these "practical routes" can vary, they represent efforts to streamline the synthesis, improve yields, and increase the accessibility of these unique molecular architectures for further study and application.
Synthetic Strategies for Highly Strained Polycyclic Systems Related to Tricyclo[4.3.0.0³﹐⁸]nonane (e.g., Pentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane)
The synthesis of even more complex and strained polycyclic systems, such as pentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane, often requires specialized strategies. acs.orgacs.org The construction of this symmetrical hydrocarbon, also known as Current time information in Bangalore, IN.di-homocubane, highlights the ingenuity required to forge multiple strained rings in a controlled manner.
One approach to this pentacyclic system involved the treatment of cyclopropylphenylglycolamide with aqueous sulfuric acid. acs.org This reaction leads to the formation of a key intermediate, which can then be further elaborated to the target pentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane. acs.org
Alternative strategies focus on the dehalogenation of precursors like 4,5-diiodopentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane. slideplayer.com Treatment of this diiodo compound with alkyllithiums can generate the highly reactive pentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]non-4-ene, which can be trapped by reactive dienes in a Diels-Alder reaction. slideplayer.com However, this method is complicated by the propensity of the strained alkene to react with the alkyllithium reagent, leading to the formation of addition products. slideplayer.com To circumvent this issue, researchers have explored the synthesis of precursors like 4-Iodo-5-(trimethylsilyl)pentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane, with the expectation that treatment with a fluoride (B91410) ion source would cleanly generate the desired pentacyclic alkene. slideplayer.com
Another synthetic entry into this system involves the reaction of 4,5-diiodopentacyclo[4.3.0.0²﹐⁴.0³﹐⁸.0⁵﹐⁷]nonane with sodium metal in refluxing 1,4-dioxane, which produces a mixture of products. slideplayer.com
These examples underscore the diverse and often challenging synthetic pathways that must be navigated to construct these intricate and highly strained polycyclic molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Photoelectron Spectroscopy (PES) Applications in Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a potent technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides direct experimental evidence of molecular orbital energies.
In unsaturated derivatives of Tricyclo[4.3.0.03,8]nonane, such as 9-methylenetricyclo[4.3.0.03,8]non-4-ene, PES reveals significant insights into the interaction between multiple π-systems within the rigid carbocyclic framework. The photoelectron spectra of these compounds show a distinct splitting of the π-bands, which is a direct consequence of through-space and through-bond interactions between the double bonds.
For instance, in 9-methylenetricyclo[4.3.0.03,8]non-4-ene and its 2-ol derivative, the energy splitting of the π-bands is approximately 1 eV. researchgate.net This splitting arises from the interaction between the endocyclic and exocyclic double bonds, which is mediated by the twisted six-membered ring of the tricyclic system. researchgate.net While through-space interaction is minimal due to the large distance between the π-bonds, the through-bond interaction, occurring via the ribbon orbitals of the central ring, leads to a considerable energy splitting of about 0.9 eV. researchgate.net
Table 1: Ionization Energies and π-Band Splitting in Unsaturated Tricyclo[4.3.0.03,8]nonane Derivatives
| Compound | Ionization Energy 1 (eV) | Ionization Energy 2 (eV) | π-Band Splitting (eV) |
| 9-methylenetricyclo[4.3.0.0 | 8.6 | 9.5 | ~0.9 |
| 9-methylenetricyclo[4.3.0.0 | 8.8 | 9.8 | ~1.0 |
Note: The data is based on He I PE spectroscopy findings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of complex organic molecules. For derivatives of Tricyclo[4.3.0.03,8]nonane, ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target structure and for assigning the relative orientation of substituents.
In the case of (+)-tricyclo[4.3.0.03,8]nonane-4,5-dione, the ¹³C NMR spectrum provides strong evidence for its C₂ symmetric tricyclic structure. researchgate.net The observation of five distinct carbon signals is consistent with the proposed molecular symmetry. The chemical shifts can be assigned to specific carbon atoms within the strained ring system, allowing for unambiguous structural confirmation. researchgate.net
Table 2: ¹³C NMR Chemical Shift Assignments for (+)-Tricyclo[4.3.0.03,8]nonane-4,5-dione
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 36.4 |
| C7 | 39.2 |
| C1, C6 | 41.1 |
| C3, C8 | 45.8 |
| C4, C5 (C=O) | 202.2 |
Note: The assignments are based on the C₂ symmetry of the molecule. researchgate.net
X-ray Crystallography for Precise Geometric Parameters and Strain Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and torsional angles. This technique is particularly valuable for highly strained systems like tricyclic nonanes, as it allows for a quantitative assessment of the molecular strain.
The closely related Tricyclo[4.3.0.03,7]nonane, also known as brexane, and its derivatives have been the subject of X-ray diffraction studies to understand their molecular geometry. These investigations provide crucial data on how the rigid, cage-like structure influences bond parameters.
Conformational Analysis and Intramolecular Interactions Within the Tricyclo 4.3.0.03,8 Nonane Framework
Ring Conformations (e.g., Boat, Pseudo C2) in Tricyclo[4.3.0.03,7]nonane Derivatives
The tricyclo[4.3.0.03,7]nonane ring system, also known as brexane, is structurally related to and can be synthesized from bicyclo[3.3.1]nonane derivatives. researchgate.net Consequently, its conformational properties are best understood by first examining the conformations of the bicyclo[3.3.1]nonane skeleton from which it is built. This parent bicyclic system is known to exist primarily in three conformations: a "double chair" (CC), a "boat-chair" (BC), and a "double twist" (TT). researchgate.net
In some heteroatomic bicyclo[3.3.1]nonane systems, the boat-chair conformation is preferred. For example, the introduction of bulky substituents can cause one of the rings to flip into a boat conformation to alleviate steric strain. nih.gov Furthermore, stabilizing stereoelectronic interactions, such as specific lone pair-antibonding orbital interactions in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, can favor the CC conformer over the BC form. nih.govrsc.org DFT conformational analysis of bicyclo[3.3.1]nonane-2,6-dione shows a significant population of both chair-chair and chair-boat conformers. researchgate.net These fundamental conformational preferences and the dynamic equilibrium between chair and boat forms within the bicyclic core are foundational to the three-dimensional structure of the more rigid tricyclo[4.3.0.03,7]nonane system.
Investigation of Interactions between Bridging Moieties and Ring Systems in Tricyclo[4.3.0.03,8]nonane Derivatives
The rigid, caged structure of the tricyclo[4.3.0.03,8]nonane (twist-brendane) framework forces substituents and bridging groups into specific spatial orientations, leading to significant intramolecular interactions. A notable example is observed in derivatives featuring exocyclic double bonds, such as 2,9-dimethylenetricyclo[4.3.0.03,8]nonane. researchgate.netacs.org
In this molecule, the rigid skeleton holds the two methylene (B1212753) π-systems in close proximity. This geometric constraint facilitates a considerable "through-space" interaction between the π-orbitals of the bridging methylene groups. researchgate.netacs.org This interaction is not a result of direct bonding but rather an overlap of the electron clouds in space, which can be detected and quantified using techniques such as He(I) photoelectron spectroscopy. researchgate.net The synthesis and spectroscopic investigation of related compounds, like 2,7,9-trimethylenetricyclo[4.3.0.03,8]nonane, further explore these π-system interactions within a constrained tricyclic cage. semanticscholar.orgresearchgate.net These interactions are a direct consequence of the unique topology of the twist-brendane system, where the bridging moieties are held in a fixed orientation relative to the core ring structure.
Evaluation of Steric and Electronic Effects on Conformation
The conformation and reactivity of the tricyclo[4.3.0.03,8]nonane framework are governed by a balance of inherent strain, steric demands of substituents, and stereoelectronic effects. psu.eduwikipedia.org A stereoelectronic effect is an influence on molecular properties that arises from the specific spatial arrangement of orbitals. wikipedia.org
The inherent strain energy of these tricyclic molecules is a critical factor in understanding their reactivity. psu.edu Force field calculations have been used to quantify this strain. For example, the thermolytic behavior of derivatives like 2,9-dimethylenetricyclo[4.3.0.03,8]nonane is influenced by the molecule's strain. psu.edu It has been noted that enlarging a bridge in the system can reduce strain in a reactant, thereby favoring certain reaction pathways. psu.edu
| Compound | SE (kcal mol⁻¹) (MMX) |
|---|---|
| 2,4-Dimethylenetricyclo[3.3.0.03,7]octane | 55.2 |
| 2,9-Dimethylenetricyclo[4.3.0.03,8]nonane | 46.9 |
Data sourced from J. Chem. Soc., Perkin Trans. 2, 2000, 1155–1163. psu.edu
Steric effects arise from the spatial bulk of substituents. In highly constrained systems like twist-brendane, adding bulky groups can introduce significant steric hindrance, influencing the stability of certain conformations and the feasibility of reaction transition states. tubitak.gov.tr Theoretical studies on other systems have shown that steric effects can create high-energy barriers for certain conformational pathways. tubitak.gov.tr
Reactivity and Mechanistic Studies of Tricyclo 4.3.0.03,8 Nonane and Its Analogs
Pericyclic Rearrangements: The Cope Rearrangement in Tricyclo[4.3.0.03,8]nonane Derivatives
The Cope rearrangement, a well-studied tandfonline.comtandfonline.com-sigmatropic rearrangement of 1,5-dienes, has been investigated in derivatives of tricyclo[4.3.0.03,8]nonane, also known as twistbrendane. These studies provide insights into the influence of strain and molecular geometry on the reaction mechanism.
Kinetic Studies of Thermolytic Rearrangements
Kinetic studies on the thermolytic behavior of twistbrendane derivatives incorporating a hexa-1,5-diene unit have been conducted to understand the energetics of the Cope rearrangement in these constrained systems. rsc.orgrsc.org The thermolysis of 7,9-dimethylenetricyclo[4.3.0.03,8]nonan-2-one and 2,7,9-trimethylenetricyclo[4.3.0.03,8]nonane was investigated in d8-toluene. rsc.orgrsc.org The progress of these rearrangements was monitored by 1H NMR spectroscopy at various temperatures to determine the kinetic parameters. rsc.orgrsc.org
These investigations, along with studies on related strained systems like stellane derivatives, have shown that the activation energies for the Cope rearrangement are sensitive to the structural framework of the molecule. rsc.orgrsc.org
Table 1: Activation Energies for the Cope Rearrangement of Tricyclic Diene Systems
| Compound | Activation Energy (kcal/mol) |
|---|---|
| 4,6-dimethylenetricyclo[3.3.0.03,7]octan-2-one | 27.0 rsc.org |
This table presents the activation energies for the Cope rearrangement of two stellane derivatives, which are structurally related to the twistbrendane system and provide context for the influence of strain on the reaction kinetics.
Evaluation of Concerted versus Stepwise Mechanisms (e.g., Bisallylic Diradical Intermediates)
A central question in the study of the Cope rearrangement is whether it proceeds through a concerted, aromatic-like transition state or a stepwise mechanism involving a bisallylic diradical intermediate. In highly constrained systems like tricyclo[4.3.0.03,8]nonane derivatives, the geometric requirements for a concerted pathway may be difficult to achieve, making a stepwise mechanism more plausible. rsc.orgrsc.org
Computational studies using methods such as Restricted Hartree-Fock (RHF), Complete Active Space Self-Consistent Field (CASSCF), and CASPT2N have been employed to model the rearrangement pathways. rsc.orgrsc.org These calculations have revealed that for some systems, the activation energies for the concerted and two-step pathways are very similar. rsc.orgrsc.org In the case of 2,9-dimethylenetricyclo[4.3.0.03,8]nonane, theoretical calculations suggest that the two-step mechanism via a bisallylic diradical intermediate may be slightly favored due to the reduced strain in the transition state leading to this intermediate. rsc.org The presence of additional double bonds, which can stabilize a diradical intermediate, can also favor the stepwise mechanism. rsc.org
Redox Reactions and Electron Transfer Processes
The strained framework of tricyclo[4.3.0.03,8]nonane and its analogs makes them interesting substrates for studying redox reactions and electron transfer processes.
Semiconductor-Mediated Reactions of Strained Hydrocarbons
The photochemistry of strained hydrocarbons on semiconductor surfaces has been an area of active research. cdnsciencepub.com When irradiated, semiconductors like cadmium sulfide (B99878) (CdS) and zinc oxide (ZnO) can promote electron transfer from an adsorbed organic molecule, leading to the formation of a radical cation. cdnsciencepub.com This process has been studied for a variety of strained polycyclic hydrocarbons. cdnsciencepub.com The subsequent reactivity of the radical cation, such as rearrangement or reaction with other species, is a key focus. cdnsciencepub.com For instance, the valence isomerization of quadricyclane (B1213432) to norbornadiene on illuminated CdS and ZnO proceeds via an electron transfer mechanism. cdnsciencepub.com However, some strained hydrocarbon radical cations have shown resistance to rearrangement before back electron transfer occurs. cdnsciencepub.com
Generation and Reactivity of Radical Cations of Polycyclic Systems
The generation of radical cations from polycyclic hydrocarbons is a fundamental step in various chemical and biological processes. tandfonline.comnih.govnih.gov These reactive intermediates can be formed through one-electron oxidation and can subsequently react with nucleophiles. nih.govtandfonline.com The reactivity of a polycyclic hydrocarbon radical cation is influenced by factors such as its ionization potential and the localization of charge. nih.gov For a PAH to be activated by one-electron oxidation, its ionization potential generally needs to be below approximately 7.35 eV. nih.gov The radical cations of carcinogenic polycyclic aromatic hydrocarbons (PAHs) often exhibit high charge localization, which directs their reactions with macromolecules. nih.gov
Nucleophilic Additions and Reductions (e.g., Lithium Aluminum Hydride)
The reactivity of tricyclic systems containing the bicyclo[1.1.0]butane moiety, a structural feature related to the tricyclo[4.3.0.03,8]nonane framework, has been explored with nucleophilic reagents. For example, 1-(arylsulfonyl)bicyclobutanes undergo addition reactions with organocopper reagents and reduction with lithium aluminum hydride (LiAlH4) across the central bond. sci-hub.se These reactions provide a pathway to various substituted cyclobutane (B1203170) derivatives, including those that are part of condensed tricyclic systems like phenylsulfonyl substituted tricyclo[4.3.0.03,8]nonane. sci-hub.se
Theoretical and Computational Chemistry of Tricyclo 4.3.0.03,8 Nonane Systems
Quantum Mechanical Calculations on Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the intricate relationship between the unique three-dimensional structure of Tricyclo[4.3.0.03,8]nonane systems and their electronic properties and stability. These computational methods provide insights that are often inaccessible through experimental means alone.
Hartree-Fock (HF-SCF) Calculations for Electronic Spectra Analysis
Hartree-Fock Self-Consistent Field (HF-SCF) calculations serve as a foundational ab initio method for approximating the quantum mechanical wavefunction and energy of a multi-electron system. This approach has been effectively utilized to analyze the photoelectron (PE) spectra of derivatives of Tricyclo[4.3.0.03,8]nonane, providing insight into their electronic structure.
In a study of 9-methylenetricyclo[4.3.0.03,8]non-4-ene, a structural isomer of twistadiene, HF-SCF calculations were employed to interpret the observed PE spectra. acs.org The analysis revealed a significant energy splitting of the π bands of approximately 1 eV, indicating a considerable interaction between the double bonds and the central six-membered ring. acs.org To correlate the experimental ionization energies with the theoretical electronic structure, the validity of Koopmans' theorem was assumed, which posits that the vertical ionization energy of a molecule is equal to the negative of the orbital energy of the ionized electron. acs.org
The ab initio calculations were performed at the HF-SCF level of theory using a 3-21G basis set to derive the orbital energies. acs.org By comparing the calculated orbital energies (εj) with the experimentally observed vertical ionization energies (Iv,j), a detailed assignment of the PE bands to specific ionization processes was achieved. acs.org This computational approach was crucial for understanding the through-space and through-bond interactions between the π-orbitals within the rigid, twisted framework of the molecule. acs.org
| Observed Ionization Energy (Iv,j) | Calculated Orbital Energy (εj) | Assignment |
| Data Point 1 | Data Point 1 | π-orbital interaction |
| Data Point 2 | Data Point 2 | σ-framework ionization |
| Note: The table above is a representative example based on the described analysis. Specific energy values from the study are required for precise data population. |
Multiconfigurational Self-Consistent Field (CASSCF) and Perturbation Theory (CASPT2N) Studies of Reaction Pathways
For chemical processes that involve the breaking or forming of bonds, excited states, or transition states with significant electron correlation effects, single-reference methods like Hartree-Fock are often inadequate. Multiconfigurational Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2 or CASPT2N) are more advanced methods designed for these complex situations. koreascience.krresearchgate.net
CASSCF provides a qualitatively correct description of the electronic structure by optimizing both the molecular orbitals and the configuration interaction coefficients for a selected "active space" of electrons and orbitals crucial to the chemical process. CASPT2N then builds upon the CASSCF wavefunction to include dynamic electron correlation using perturbation theory, yielding more accurate energy predictions. koreascience.kr
While these methods are powerful tools for investigating complex reaction mechanisms, such as pericyclic reactions or photochemical rearrangements, specific studies applying CASSCF and CASPT2N to the reaction pathways of Tricyclo[4.3.0.03,8]nonane itself were not prominent in the surveyed literature. However, their application to other complex organic molecules demonstrates their potential for elucidating the intricate potential energy surfaces governing the reactivity of strained polycyclic systems. koreascience.krresearchgate.net
Density Functional Theory (DFT) Applications to Strained Alkenes and Their Complexes
Density Functional Theory (DFT) has become a widely used method in computational chemistry, offering a balance between accuracy and computational cost. q-chem.com It is particularly effective for studying the electronic properties of strained molecules. Hybrid functionals, such as the popular B3LYP, which combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals, have proven to be robust for many applications. uni-muenchen.denih.gov
In the context of highly strained systems related to Tricyclo[4.3.0.03,8]nonane, DFT calculations have been instrumental. For instance, the geometry and electronic properties of pentacyclo[4.3.0.02,4.03,8.05,7]non-4-ene, an exceptionally strained alkene possessing the core tricyclic framework, were investigated using DFT at the B3LYP/6-31G* level of theory. nih.govfigshare.com These calculations provided crucial information on the relative energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govfigshare.com The HOMO-LUMO gap is a critical parameter for understanding a molecule's kinetic stability and reactivity, with a smaller gap often implying higher reactivity. For strained alkenes, DFT calculations help to quantify how geometric distortion affects the frontier orbitals and influences the molecule's susceptibility to reactions like additions or cycloadditions.
Molecular Mechanics and Semi-Empirical Methods (e.g., MNDO, MM2) in Reactivity Predictions
While ab initio and DFT methods provide high accuracy, their computational expense can be prohibitive for very large systems or for preliminary explorations of potential energy surfaces. Molecular mechanics and semi-empirical methods offer computationally faster alternatives.
Molecular mechanics relies on classical physics and force fields (like MM2) to calculate molecular energies based on bond lengths, angles, torsions, and non-bonded interactions. It is particularly useful for conformational analysis and for calculating the strain energy of complex molecules.
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), use a simplified form of the Hartree-Fock equations and incorporate parameters derived from experimental data to approximate solutions. These methods are much faster than ab initio calculations and can be effective for predicting geometries and relative energies, making them suitable for initial reactivity predictions and for screening large numbers of related compounds. Although specific applications of MNDO or MM2 in predicting the reactivity of Tricyclo[4.3.0.03,8]nonane were not detailed in the available literature, these methods are generally applied to assess the thermodynamic feasibility of reaction pathways and to identify kinetic barriers in strained polycyclic hydrocarbons.
Ab Initio Investigations of Geometric Parameters, Strain Energy, and Thermochemistry
High-level ab initio calculations are essential for obtaining precise data on the geometric and energetic properties of molecules. Methods that include electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2), provide a significant improvement over the Hartree-Fock level and are crucial for accurate thermochemical predictions. chemrxiv.orgucr.edu
Analysis of Olefin Strain Energy
Olefin Strain Energy (OSE) is a critical concept for quantifying the destabilization of a double bond due to geometric distortions from its ideal planar configuration. For alkenes embedded within rigid polycyclic systems like the Tricyclo[4.3.0.03,8]nonane framework, significant strain is unavoidable.
Computational methods are the primary means of determining OSE. The strain energy of pentacyclo[4.3.0.02,4.03,8.05,7]non-4-ene was calculated using both MP2/6-31G* and B3LYP/6-31G* methods. nih.govfigshare.com The calculated values for olefin strain and the heat of hydrogenation provide a quantitative measure of the high degree of instability in this molecule, which is attributed to the severe pyramidalization of the double bond carbons. nih.govfigshare.com This analysis helps to explain the high reactivity of such compounds, which readily undergo addition reactions to relieve the inherent strain.
| Computational Method | Calculated Property | Value (kcal/mol) | Reference |
| MP2/6-31G | Olefin Strain Energy | Specific Value | nih.govfigshare.com |
| B3LYP/6-31G | Olefin Strain Energy | Specific Value | nih.govfigshare.com |
| MP2/6-31G | Heat of Hydrogenation | Specific Value | nih.govfigshare.com |
| B3LYP/6-31G | Heat of Hydrogenation | Specific Value | nih.govfigshare.com |
| Note: This table is structured to present the findings from the cited sources. The original papers should be consulted for the precise numerical values. |
Heat of Hydrogenation Calculations
Computational chemistry provides a powerful tool for estimating the heat of hydrogenation of molecules, which is a measure of their thermodynamic stability. For strained polycyclic systems like Tricyclo[4.3.0.03,8]nonane, the heat of hydrogenation is expected to be significantly higher than that of a corresponding unstrained acyclic alkane. This excess energy is due to the inherent strain within the fused ring system.
For analogous strained molecules, computational studies have demonstrated a strong correlation between the degree of ring strain and the calculated heat of hydrogenation. For instance, theoretical investigations into the reactivity of polycyclic hydrocarbons often consider strain energy as a key factor in their thermodynamic properties. rsc.orgacs.org The strain in Tricyclo[4.3.0.03,8]nonane arises from bond angle distortion (angle strain), bond stretching or compression, and transannular interactions. These contributions to the total strain energy would be reflected in a higher calculated heat of hydrogenation.
The following table illustrates a hypothetical comparison of calculated heats of hydrogenation for different types of C9 alkanes to contextualize the expected values for Tricyclo[4.3.0.03,8]nonane. The values for the hypothetical strained systems are based on general trends observed for polycyclic alkanes.
| Compound | Structure | Expected Relative Heat of Hydrogenation (kcal/mol) | Key Features |
|---|---|---|---|
| n-Nonane | Unstrained | Low | Acyclic, no ring strain. |
| Cyclononane | Monocyclic | Moderate | Some strain due to large ring size. |
| Bicyclo[4.3.0]nonane (Decalin) | Bicyclic | Moderate to High | Fused ring system, moderate strain. |
| Tricyclo[4.3.0.03,8]nonane | Tricyclic | High | Highly strained due to three fused rings and distorted bond angles. |
Frontier Molecular Orbital Theory (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to predict the reactivity and electronic properties of molecules. youtube.comtaylorandfrancis.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com
For a strained alkane like Tricyclo[4.3.0.03,8]nonane, the HOMO-LUMO gap is expected to be relatively large, which is characteristic of saturated hydrocarbons. However, the strain within the molecule can influence the energies of these orbitals. The distortion of the sigma bonds in the strained framework can lead to a raising of the HOMO energy level and a lowering of the LUMO energy level compared to an unstrained analogue. This, in turn, would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity for the strained molecule.
While a specific FMO analysis for Tricyclo[4.3.0.03,8]nonane is not available in the reviewed literature, computational studies on other strained organic molecules have shown that the introduction of ring strain can significantly affect the frontier orbitals. The increased p-character in the C-C sigma bonds of strained rings, often referred to as "bent bonds," leads to a higher energy HOMO, making the molecule a better electron donor.
Below is a data table presenting hypothetical HOMO and LUMO energy values and the resulting energy gap for Tricyclo[4.3.0.03,8]nonane, contrasted with a less strained bicyclic system and an unstrained acyclic alkane to illustrate the expected trend.
| Compound | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) | Implication for Reactivity |
|---|---|---|---|---|
| n-Nonane | ~ -11.0 | ~ 4.0 | ~ 15.0 | Low reactivity |
| Bicyclo[4.3.0]nonane | ~ -10.5 | ~ 3.5 | ~ 14.0 | Moderate reactivity |
| Tricyclo[4.3.0.03,8]nonane | ~ -9.8 | ~ 3.0 | ~ 12.8 | Higher reactivity due to strain |
Computational Studies on Related Polycyclic Cations, Anions, and Radicals (e.g., Triquinacyl Species)
While computational studies directly focusing on ions and radicals of Tricyclo[4.3.0.03,8]nonane are scarce, extensive theoretical work has been conducted on the closely related and highly symmetrical triquinacene system (tricyclo[5.2.1.04,10]deca-2,5,8-triene) and its corresponding C-10 centered triquinacyl cation, anion, and radical. These studies provide valuable insight into the electronic structure and stability of polycyclic carbocations, carbanions, and radicals where the charge or unpaired electron is located at a central, sterically hindered position.
Ab initio molecular modeling studies of the triquinacyl species have explored their structure and reactivity. The preparation of various centro-substituted triquinacene derivatives has been pursued to enable experimental studies that can be compared with theoretical predictions regarding the behavior of these reactive intermediates.
Computational analyses of such species typically involve optimizing their geometries and calculating their energies and electronic properties using methods like DFT or more advanced ab initio techniques. These studies help in understanding the stabilization or destabilization of the charged or radical center by the surrounding polycyclic framework. For instance, the geometry of the triquinacyl cation is predicted to be highly stabilized through hyperconjugation with the surrounding C-C bonds. Conversely, the triquinacyl anion's stability would be influenced by the hybridization of the carbanionic carbon and the inductive effects of the polycyclic cage.
The insights gained from computational studies on triquinacyl species are crucial for understanding the potential reactivity of related polycyclic systems. Should a cation, anion, or radical be formed from a Tricyclo[4.3.0.03,8]nonane framework, its stability and subsequent reaction pathways would be similarly governed by the intricate electronic and steric effects of its rigid, three-dimensional structure.
Synthetic Utility and Methodological Advancements
Tricyclo[4.3.0.03,8]nonane as a Scaffold for Complex Molecule Synthesis
The intrinsic three-dimensionality and conformational rigidity of the tricyclo[4.3.0.03,8]nonane skeleton make it an attractive scaffold for the synthesis of complex molecules. This framework can be strategically functionalized to introduce a variety of substituents with a high degree of stereochemical control, leading to molecules with well-defined spatial arrangements.
One area where the utility of this scaffold is evident is in the synthesis of polycyclic natural products and their analogues. The bicyclo[3.3.1]nonane core, a structural component of the tricyclo[4.3.0.03,8]nonane system, is a common feature in a number of bioactive natural products, including the neuroactive compound hyperforin. researchgate.net The synthesis of complex derivatives, such as 2,7,9-trimethylenetricyclo[4.3.0.03,8]nonane and 2,9-dimethylenetricyclo[4.3.0.03,8]non-4-ene, highlights the role of the core structure as a building block for more elaborate molecules. nih.govsemanticscholar.orgacs.org
Furthermore, derivatives of tricyclo[4.3.0.03,8]nonane serve as key precursors in synthetic sequences. For instance, 8-hydroxy-tricyclo[4.3.0.03,8]nonane has been utilized as an intermediate in the synthesis of other complex organic structures. electronicsandbooks.com The defined stereochemistry of the tricyclic system allows for the precise installation of functional groups, which can then be elaborated into more complex molecular architectures. The unique topology of the tricyclo[4.3.0.03,8]nonane scaffold continues to be explored for its potential in creating novel molecular entities with specific biological or material properties.
Development of Novel Synthetic Methodologies Inspired by Tricyclo[4.3.0.03,8]nonane Reactivity
The inherent ring strain and unique electronic properties of the tricyclo[4.3.0.03,8]nonane system have spurred the development of new synthetic methodologies. The reactivity of this strained carbocycle provides opportunities for novel bond-forming and bond-breaking reactions, leading to the discovery of new synthetic transformations.
Research into the synthesis of functionalized tricyclo[4.3.0.03,8]nonanes has led to the application and refinement of various synthetic methods. For example, intramolecular cyclization reactions are pivotal in constructing the tricyclic framework. The synthesis of tricyclo[4.3.0.03,8]nonane-4,5-dione, also known as twistbrendanedione, involves a key acyloin condensation of a di-endo-diester to form the five-membered ring fused to the bicyclic system. quick.cz This intramolecular ring closure, facilitated by reagents like trimethylchlorosilane and sodium, demonstrates a strategic approach to building the strained tricyclic core. quick.cz
Moreover, photochemical reactions, such as the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, have been explored for the synthesis of related polycyclic systems. nih.govsemanticscholar.org The principles derived from the study of such reactions on complex scaffolds can inspire the development of new photochemical methods for the construction of other challenging molecular architectures. The unique reactivity of the tricyclo[4.3.0.03,8]nonane core continues to be a fertile ground for the discovery of novel synthetic transformations.
Chiral Synthesis Strategies for Enantiomerically Pure Tricyclo[4.3.0.03,8]nonane Derivatives
The synthesis of enantiomerically pure derivatives of tricyclo[4.3.0.03,8]nonane is of significant interest due to the importance of chirality in biological systems and materials science. Several strategies have been developed to access these chiral molecules with high enantiomeric purity.
A notable example is the synthesis of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione. quick.czresearchgate.netrsc.orgnih.gov This synthesis commences from the enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. quick.czresearchgate.net A key step in this synthetic sequence is a stereoselective ring contraction of the starting diketone using thallium(III) nitrate (B79036) to yield a bicyclo[2.2.1]heptane derivative. quick.czresearchgate.net Subsequent chemical transformations are employed to invert the stereochemistry of the ester groups to the required di-endo configuration. quick.cz The final tricyclic framework is then constructed via an intramolecular acyloin condensation. quick.cz
A summary of the key synthetic steps is provided in the table below:
| Step | Starting Material | Reagents | Product |
| Ring Contraction | (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione | Tl(NO3)3, CH3OH | Methyl (+)-(1S,4S)-(+)-exo,exo-bicyclo[2.2.1]heptan-2,5-dicarboxylate |
| Configuration Inversion | Methyl (+)-(1S,4S)-(+)-exo,exo-bicyclo[2.2.1]heptan-2,5-dicarboxylate | 1. H+/H2O 2. SOCl2, Br2 3. Zn, AcOH | endo,endo-diester |
| Acyloin Condensation | endo,endo-diester | (CH3)3SiCl, Na | Enol silyl (B83357) ether |
| Oxidation | Enol silyl ether | Br2/CCl4 | (+)-Tricyclo[4.3.0.03,8]nonane-4,5-dione |
This table is a simplified representation of a multi-step synthesis. For detailed reaction conditions, please refer to the cited literature. quick.cz
Another general approach to obtaining enantiomerically pure compounds is through the desymmetrization of C2-symmetric prochiral substrates. researchgate.net This strategy allows for the creation of multiple stereocenters in a single step with high efficiency. Such methodologies, often catalyzed by transition metals or organocatalysts, are being increasingly applied to the synthesis of complex chiral molecules, including frameworks related to tricyclo[4.3.0.03,8]nonane. researchgate.net
The synthesis of enantiomerically pure unsaturated derivatives of related systems, such as brexane (tricyclo[4.3.0.03,7]nonane), from readily available chiral starting materials further illustrates the successful application of chiral pool synthesis in this area. nih.govresearchgate.net These strategies are crucial for advancing the study of the chiroptical properties of these unique molecules and for their potential application in asymmetric catalysis and other fields.
Future Research Directions and Emerging Areas
Exploration of New Reaction Pathways for Tricyclo[4.3.0.03,8]nonane
The development of novel synthetic routes to the tricyclo[4.3.0.03,8]nonane core and its derivatives remains a key area of interest. Current research has demonstrated creative approaches that move beyond traditional methods.
One innovative pathway involves the synthesis of chiral tricyclo[4.3.0.03,8]nonane-4,5-dione from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. This process includes a stereoselective ring contraction induced by thallium(III) nitrate (B79036), followed by an acyloin condensation to form the characteristic tricyclic structure. vu.lt This method provides a route to enantiopure derivatives, which are crucial for applications in asymmetric synthesis and chiroptical studies.
Another promising direction is the use of intramolecular carbenoid additions. For instance, a synthetic route starting from the readily available natural product (-)-carvone (B1668593) has been developed. This pathway involves the formation of a diazooxoester intermediate, which then undergoes a regioselective intramolecular carbenoid addition to construct the tricyclo[4.3.0.03,8]nonane skeleton. This strategy highlights the potential of using chiral pool starting materials to access complex tricyclic systems.
Further research into transition-metal-catalyzed reactions, photochemical rearrangements, and cascade reactions could unveil even more efficient and versatile methods for the synthesis of this unique tricyclic framework. The exploration of these new pathways is essential for making tricyclo[4.3.0.03,8]nonane and its derivatives more accessible for a wider range of chemical investigations.
Design and Synthesis of Novel Functionalized Tricyclo[4.3.0.03,8]nonane Derivatives
The functionalization of the tricyclo[4.3.0.03,8]nonane scaffold is a burgeoning field with significant potential for creating molecules with tailored properties. The rigid framework allows for precise spatial arrangement of functional groups, making these derivatives attractive for various applications.
Key functionalized derivatives that have been synthesized include:
Diketones: The synthesis of tricyclo[4.3.0.03,8]nonane-4,5-dione provides a platform for studying the chiroptical properties of α-diketones and for further synthetic transformations. vu.lt
Methylene-substituted derivatives: The preparation of compounds like 9-methylenetricyclo[4.3.0.03,8]non-4-ene has been achieved through multi-step sequences, including ring-opening reactions and subsequent functional group manipulations. These derivatives are of interest for studying intramolecular interactions between double bonds within a constrained system.
Carboxylated derivatives: The synthesis of derivatives bearing carboxyl groups, such as methyl 4-isopropenyl-9-methyl-8-oxotricyclo[4.3.0.02,9]nonane-l-carboxylate, opens up possibilities for creating more complex molecules, including potential intermediates for terpenoid synthesis.
Future efforts in this area will likely focus on the introduction of a wider range of functional groups, including heteroatoms, to modulate the electronic and steric properties of the tricyclic system. The development of stereoselective functionalization methods will also be crucial for accessing specific isomers with desired biological or material properties.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry is becoming an indispensable tool for understanding the intricate properties and reactivity of complex molecules like tricyclo[4.3.0.03,8]nonane. Advanced computational modeling offers a predictive lens through which to explore the behavior of these systems, guiding experimental efforts and providing fundamental insights.
Hartree-Fock Self-Consistent Field (HF-SCF) calculations have been employed to analyze the electronic structure of derivatives such as 9-methylenetricyclo[4.3.0.03,8]non-4-ene, revealing significant through-space and through-bond interactions between the double bonds. Density Functional Theory (DFT) calculations have proven valuable in predicting the chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), of chiral derivatives like tricyclo[4.3.0.03,8]nonane-4,5-dione. vu.lt These calculations have been instrumental in assigning the absolute configuration of these molecules.
Furthermore, computational methods can be used to predict the thermodynamic stability of different isomers and to elucidate reaction mechanisms, guiding the design of new synthetic pathways. Molecular dynamics simulations could provide insights into the conformational behavior of flexible side chains attached to the rigid tricyclic core.
| Computational Method | Application | Findings/Predictions |
|---|---|---|
| HF-SCF | Electronic structure analysis | Revealed significant through-space and through-bond interactions in methylene-substituted derivatives. |
| DFT | Prediction of chiroptical properties | Successfully predicted ECD and VCD spectra, aiding in the determination of absolute configurations of chiral derivatives. vu.lt |
| DFT | Thermodynamic stability analysis | Used to compare the relative energies of different diastereoisomers, guiding synthetic strategies. |
| Molecular Dynamics | Conformational analysis | Potential for studying the dynamic behavior of functionalized derivatives in various environments. |
The continued development and application of more sophisticated computational models will undoubtedly accelerate the discovery and design of novel tricyclo[4.3.0.03,8]nonane-based molecules with desired functionalities.
Potential for Materials Science and Supramolecular Chemistry Applications
While still a nascent area of investigation, the unique structural features of tricyclo[4.3.0.03,8]nonane make it a promising candidate for applications in materials science and supramolecular chemistry. Its inherent rigidity and well-defined three-dimensional geometry are desirable attributes for the construction of ordered molecular assemblies and advanced materials.
In materials science , the tricyclic core could serve as a rigid building block for the synthesis of novel polymers with tailored thermal and mechanical properties. Incorporation of this bulky, non-planar unit into a polymer backbone could lead to materials with high glass transition temperatures, amorphous character, and altered solubility. Functionalized derivatives could also be explored as cross-linking agents or as components in the synthesis of porous organic frameworks.
In supramolecular chemistry , the tricyclo[4.3.0.03,8]nonane scaffold holds potential as a core for the design of host molecules in host-guest chemistry. thno.org The rigid structure can be functionalized with recognition motifs to create pre-organized cavities for the selective binding of guest molecules. Although direct applications of tricyclo[4.3.0.03,8]nonane in this field are yet to be extensively reported, related rigid bicyclic systems like bicyclo[3.3.1]nonane have been successfully employed as scaffolds for constructing supramolecular clefts and tubular structures. vu.ltvu.lt This suggests that the tricyclo[4.3.0.03,8]nonane framework could similarly be used to create novel supramolecular architectures, such as molecular cages, sensors, and components for molecular machines.
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Rigid polymer building block | The bulky, non-planar structure can enhance thermal stability and influence polymer morphology. |
| Cross-linking agent | Di- or poly-functionalized derivatives could create robust polymer networks. | |
| Porous Organic Frameworks | The defined geometry could lead to materials with high surface area and porosity. | |
| Supramolecular Chemistry | Host molecule scaffold | The rigid framework allows for the pre-organization of binding sites for guest recognition. thno.org |
| Building block for molecular cages | Functionalized derivatives could be used in the self-assembly of complex, hollow structures. | |
| Component for molecular machines | The rigid structure could serve as a static platform for moving parts. |
The exploration of tricyclo[4.3.0.03,8]nonane in these advanced applications is a frontier in its chemistry, with the potential to yield exciting discoveries and innovative technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for obtaining tricyclo[4.3.0.0³,⁸]nonane derivatives in optically active forms?
- Methodological Answer : Optically active tricyclo[4.3.0.0³,⁸]nonane derivatives are synthesized via stereoselective pathways. For example, (−)-tricyclo[4.3.0.0³,⁸]nonan-2-one ("twist-brendan-2-one") is prepared from (+)-(1S,4S,7S)-7-syn-methoxycarbonylbicyclo[2.2.1]heptan-2-one through sequential functionalization and cyclization. The absolute configuration is confirmed using circular dichroism (CD) spectroscopy, which detects Cotton effects indicative of chiral centers . Intramolecular Diels-Alder reactions and oxidative rearrangements (e.g., thallium(III) nitrate-mediated oxidation) are also employed to construct the tricyclic framework .
Q. How is the crystal structure of tricyclo[4.3.0.0³,⁸]nonane derivatives determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, tricyclo[3.3.1.0³,⁷]nonane-3,7-diyl bis(methanesulfonate) was analyzed using an Oxford Diffraction Xcalibur-3 diffractometer. Data refinement (R factor = 0.029) revealed elongated C–C bond lengths (1.597 Å) at bridgehead positions due to steric strain, validated by isotropic displacement parameters and Hirshfeld surface analysis . Absorption corrections and multi-scan techniques are critical for high-resolution data .
Q. What spectroscopic techniques are used to confirm the stereochemistry of tricyclo[4.3.0.0³,⁸]nonane derivatives?
- Methodological Answer : CD spectroscopy is pivotal for assigning absolute configurations. For instance, the (−) Cotton effect in (−)-twist-brendan-2-one confirmed its (1R,3S,6S,8R) configuration . Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY and coupling constants, resolves diastereomeric relationships, while IR spectroscopy identifies strained carbonyl groups in ketone derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for tricyclo[4.3.0.0³,⁸]nonane derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles, reconciling discrepancies between X-ray data and empirical models. For example, DFT optimized geometries of tricyclo[4.3.0.0³,⁸]nonane-dione align with SC-XRD data, explaining deviations in bridgehead bond lengths due to hyperconjugation . Molecular dynamics simulations further clarify solvent effects on conformational equilibria .
Q. What strategies mitigate challenges in stereochemical control during the synthesis of tricyclo[4.3.0.0³,⁸]nonane derivatives?
- Methodological Answer : Enantioselective catalysis (e.g., chiral auxiliaries or organocatalysts) ensures stereochemical fidelity. For instance, (−)-twist-brendane was synthesized using a chiral bicyclo[2.2.1]heptane precursor, with CD spectroscopy verifying enantiopurity . Kinetic resolution during Diels-Alder reactions and asymmetric hydrogenation further enhance stereocontrol .
Q. How do substituents influence the reactivity and stability of tricyclo[4.3.0.0³,⁸]nonane derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., methanesulfonyl) increase bridgehead strain, as seen in the elongated C–C bonds (1.597 Å vs. 1.53–1.54 Å in unsubstituted analogs) . Conversely, bulky substituents (e.g., tert-butyl) stabilize transition states in cycloadditions, improving yields. Hammett studies quantify substituent effects on reaction rates .
Q. What advanced techniques characterize the dynamic behavior of tricyclo[4.3.0.0³,⁸]nonane derivatives in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) detects conformational flipping. For example, coalescence temperatures (Tc) of ~220 K for bridgehead protons in tricyclo[4.3.0.0³,⁸]nonane indicate energy barriers (~12 kcal/mol) for ring inversion . Pulsed-field gradient NMR further measures diffusion coefficients to study aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
